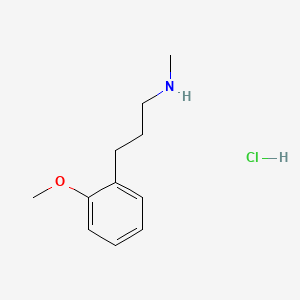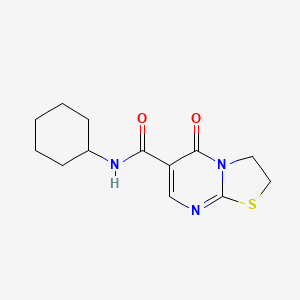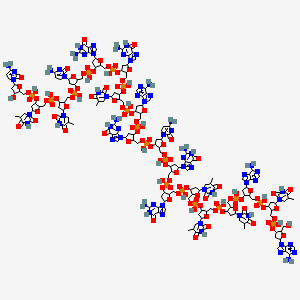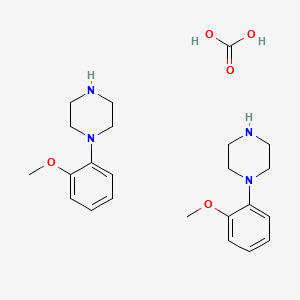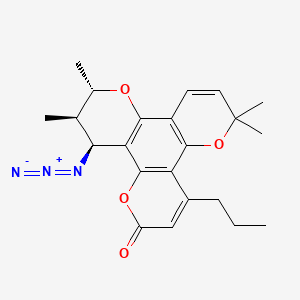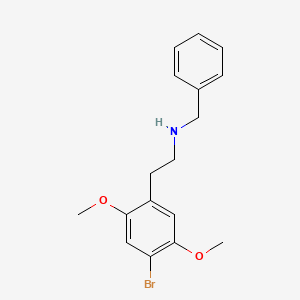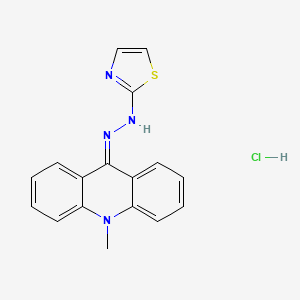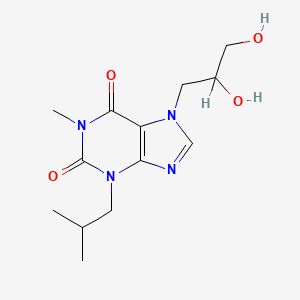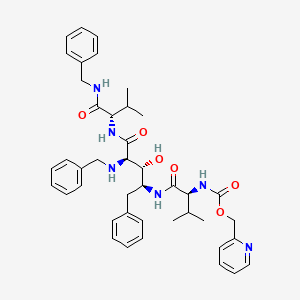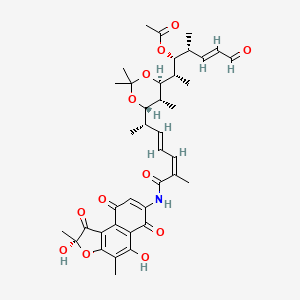
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is a complex organic compound belonging to the rifamycin class of antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Rifamycins are derived from the bacterium Amycolatopsis mediterranei and have been extensively studied for their therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin derivatives typically involves multiple steps, including fermentation, extraction, and chemical modification. The initial fermentation process uses Amycolatopsis mediterranei to produce rifamycin B, which is then chemically modified to obtain various derivatives. The specific synthetic route for Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- would involve selective deoxygenation, dehydrogenation, and protection/deprotection steps under controlled conditions.
Industrial Production Methods
Industrial production of rifamycin derivatives involves large-scale fermentation followed by downstream processing to isolate and purify the desired compound. This includes solvent extraction, crystallization, and chromatographic techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Rifamycin derivatives have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of antibiotics.
Biology: Investigating the mechanism of action against bacterial targets.
Medicine: Developing new therapeutic agents for treating bacterial infections.
Industry: Producing antibiotics for pharmaceutical use.
Mécanisme D'action
Rifamycin derivatives exert their antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme crucial for transcription. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets include the β-subunit of RNA polymerase, and the pathways involved are related to transcription and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Uniqueness
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other rifamycin derivatives.
Propriétés
Numéro CAS |
146744-88-9 |
|---|---|
Formule moléculaire |
C39H47NO12 |
Poids moléculaire |
721.8 g/mol |
Nom IUPAC |
[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate |
InChI |
InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1 |
Clé InChI |
LHQBNUOTIPLORF-JRKGVWSGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O |
SMILES canonique |
CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


